Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

Pharmaceutical Analysis Impurity Profiling Reference Standards

Generic, uncertified batches of this ketorolac impurity risk ANDA rejection due to inadequate traceability. This product eliminates that risk as a fully characterized USP/EP pharmacopeial reference standard for regulatory compliance. • Pharmacopeial Traceability: Officially designated Ketorolac EP Impurity I and USP Related Compound D, supplied with comprehensive spectroscopic and chromatographic data packages. • Regulatory Readiness: Supports method validation for specificity and accuracy per compendial methods, enabling reliable quantitation of the 1-decarboxy ketorolac impurity in drug products. • Supply Chain Assurance: Available as a certified impurity standard with verified water content and purity, ensuring consistent analytical performance from development through commercial QC.

Molecular Formula C14H13NO
Molecular Weight 211.264
CAS No. 113502-55-9
Cat. No. B586285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone
CAS113502-55-9
Synonyms2,3-Dihydro-1H-pyrrolizin-5-yl)phenylmethanone;  USP Ketorolac Related Compound D; 
Molecular FormulaC14H13NO
Molecular Weight211.264
Structural Identifiers
SMILESC1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2
InChIKeyDHUITNLXEMJSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketorolac EP Impurity I: Identity and Pharmacopeial Role


Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone (CAS 113502-55-9) is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) ketorolac tromethamine . It is structurally defined as 1-decarboxy ketorolac and is officially recognized in the European Pharmacopoeia as Ketorolac EP Impurity I and in the United States Pharmacopeia as Ketorolac Related Compound D [1]. As an impurity standard, it is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing [2].

Pharmacopeial Reference Standard (USP/EP traceable)
Regulatory impurity profiling & system suitability
Supplied with full characterization data package

Why Generic Batches Cannot Substitute for a Certified Reference Standard


While the chemical structure of Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is fixed by its CAS number, analytical performance is dictated by factors beyond molecular identity. A generic, uncertified batch may meet only a minimum purity specification (e.g., ≥95%), but it will lack the validated characterization data (including full spectroscopic assignment, chromatographic purity by HPLC/GC, and water content) and the traceability to a primary pharmacopeial standard (USP or EP) that is required for regulatory submissions . The use of non-certified material in method validation or quality control can lead to assay failure, inaccurate impurity quantitation, and rejection of an Abbreviated New Drug Application (ANDA) due to inadequate standard traceability [1]. The specific value proposition lies in the product's certification status and the accompanying data package, not merely the compound's structure.

Certification Generic ≥95% batches lack traceability to USP/EP monographs and the validated characterization required for ANDA submissions.
Data package Non-certified material may not provide full spectroscopic assignment, water content, or chromatographic purity by a compendial method, compromising method validation.
Regulatory fit Using an uncertified standard can cause assay failure, inaccurate impurity quantitation, and ANDA rejection due to inadequate standard traceability.

Quantitative Differentiation Evidence


Pharmacopeial Certification as Key Differentiator

The product is supplied as a USP or EP reference standard with traceability documentation, a feature absent in generic 95% purity batches . The USP and EP monographs for Ketorolac Tromethamine mandate the use of Ketorolac Related Compound D for system suitability and impurity quantitation, a specific application for which a generic chemical cannot be directly substituted without additional, costly, and time-consuming qualification . The certified standard ensures method compliance and data integrity for regulatory review.

Pharmacopeial certification
Data to verify
Certified USP/EP standard with traceability documentation vs. generic ≥95% batch with purity-only COA.
Certification status may reduce in-house qualification burden; verify monograph compliance.
Supplier claim; review current pharmacopeial requirements.
Pharmaceutical Analysis Impurity Profiling Reference Standards

Chromatographic Separation in MEEKC

In a validated microemulsion electrokinetic chromatography (MEEKC) method, Ketorolac EP Impurity I (113502-55-9) was successfully resolved from the parent drug, ketorolac, and two other specified impurities (Ketorolac EP Impurity B and Ketorolac EP Impurity H) [1]. The method, optimized using a multivariate design, achieved complete baseline resolution for all four analytes in under 3 minutes under the optimized conditions of 17°C and -17 kV [1]. This demonstrates the compound's distinct electrophoretic mobility and its utility as a specific marker for system suitability and impurity profiling in quality control.

MEEKC resolution
Reported
Complete baseline resolution from ketorolac and impurities B/H achieved under optimized MEEKC (17°C, -17 kV).
Confirmed separation supports system suitability and impurity profiling.
Ref: Electrophoresis 2006, 27, 805-818.
Analytical Chemistry Separation Science Method Validation

Structural Differentiation from the Parent Drug

Ketorolac EP Impurity I is a decarboxylated derivative of the parent drug ketorolac. While Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) possesses a carboxylic acid moiety at the 1-position, this impurity (phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone) lacks this functional group entirely, resulting from a decarboxylation reaction [1]. This structural difference is chemically significant: the loss of the polar, ionizable carboxylic acid group alters the molecule's physicochemical properties and eliminates the pharmacophore required for COX enzyme inhibition, as the parent drug's anti-inflammatory activity is primarily attributed to the (S)-enantiomer of the carboxylic acid [2].

Structural difference
Reported
1-decarboxy derivative: lacks carboxylic acid; MW 44 Da lower; TPSA ~22 Ų vs. ~59.3 Ų for parent.
Structural difference explains distinct chromatographic retention and confirms impurity identity.
Calculated TPSA and logP differences; experimental confirmation recommended.
Medicinal Chemistry Structural Analysis Impurity Identification

Physicochemical Property Differentiation

Ketorolac EP Impurity I exhibits distinct physicochemical properties compared to the parent drug, ketorolac. The impurity has a predicted logP of 3.188 and a topological polar surface area (TPSA) of 22 Ų [1]. The loss of the carboxylic acid group from the parent molecule results in a significant increase in lipophilicity, which directly impacts its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) and its partitioning in microemulsion electrokinetic chromatography (MEEKC) systems. This higher lipophilicity is a key characteristic that allows for its selective detection and quantitation in the presence of the more polar parent drug and other impurities.

Lipophilicity shift
Class-level
Predicted logP 3.188 vs. ~2.0-2.5 for parent; TPSA 22 Ų vs. ~59.3 Ų.
Higher predicted lipophilicity suggests RP-HPLC retention shift; verify experimentally.
Computational estimates; use for method scoping only.
Physical Chemistry Analytical Method Development Chromatography

Validated Application Scenarios


Pharmaceutical Quality Control Testing

This compound is a critical reagent for quality control laboratories. It is used as a USP/EP reference standard to prepare system suitability solutions and standard solutions for the identification, purity determination, and assay of Ketorolac Tromethamine Injection and Tablets, as per official USP compendial methods . Its use ensures that methods meet regulatory requirements for specificity, linearity, and accuracy, and that impurity levels (including 1-decarboxy ketorolac) are within specified limits in commercial drug products.

Analytical Method Development and Validation

In the development of a generic ketorolac product, this certified impurity standard is essential for validating analytical methods for an Abbreviated New Drug Application (ANDA) [1]. During forced degradation studies and stability testing, the compound serves as a marker to confirm that the analytical method (e.g., HPLC, MEEKC) can adequately resolve and accurately quantitate this specific process and degradation impurity, as demonstrated in published validated separation methods [2]. This is a direct requirement for demonstrating method specificity.

Synthetic Process Development and Optimization

The compound is identified as 1-decarboxy ketorolac, an impurity formed during the synthesis of (R)-Ketorolac . Its availability as a characterized standard allows process chemists to monitor the efficiency of synthetic steps, particularly those involving carboxylation or protection/deprotection strategies. Quantifying the formation of this decarboxylated byproduct enables optimization of reaction conditions to minimize its generation and improve overall yield and purity of the desired API.

Application
Selection Property
Validation Focus
Pharmaceutical QC testing
Certified USP/EP reference standard with traceability documentation
System suitability, specificity, and impurity limit compliance per compendial methods
Analytical method validation for ANDA
Certified impurity standard with demonstrated chromatographic resolution
Method specificity and forced degradation marker confirmation
Synthetic process optimization
Characterized 1-decarboxy ketorolac standard
Monitor decarboxylation byproduct and optimize carboxylation step yield

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